

# An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-Furoate

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Methyl 2-furoate (CAS: 611-13-2) is an aromatic ester derived from 2-furoic acid, a compound readily accessible from biomass-derived furfural.[1] This colorless to pale yellow liquid possesses a characteristic sweet, fruity, and somewhat earthy aroma, leading to its use in the flavor and fragrance industries.[2][3] For researchers and professionals in drug development, methyl 2-furoate serves as a versatile building block in the synthesis of more complex heterocyclic scaffolds and bioactive molecules.[1] Its metabolic fate, likely involving hydrolysis to 2-furoic acid, and the known biological activities of furan derivatives, warrant a thorough understanding of its fundamental physicochemical properties.[4] This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and insights into its synthesis and potential biological relevance.

## **Physicochemical Properties**

The key physicochemical properties of **methyl 2-furoate** are summarized in the tables below, providing a consolidated reference for laboratory applications.

# **Identification and General Properties**



Property	Value	Reference(s)
IUPAC Name	methyl furan-2-carboxylate	[5]
Synonyms	Methyl pyromucate, Methyl 2- furancarboxylate	[5]
CAS Number	611-13-2	[5]
Molecular Formula	С6Н6О3	[5]
Molecular Weight	126.11 g/mol	[5]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Sweet, fruity, earthy	[2][3]

**Physical and Chemical Constants** 

Property	Value	Conditions	Reference(s)
Boiling Point	181-182 °C	760 mmHg	[2]
Melting Point	Not well-defined (liquid at room temp.)	-	
Density	1.179 g/mL	25 °C	[6]
Refractive Index (n_D)	1.487	20 °C	[6]
Flash Point	73 °C	Closed cup	[7]
logP (Octanol/Water)	1.00	-	[2]
Water Solubility	Slightly soluble	-	[1]
Solubility in Organic Solvents	Soluble in ethanol and oils	-	[2]

# **Spectroscopic Data**



Technique	Solvent	Key Peaks/Shifts (ppm or cm <sup>-1</sup> )	Reference(s)
<sup>1</sup> H NMR	CDCl₃	δ 7.60 (dd, 1H), 7.19 (dd, 1H), 6.52 (dd, 1H), 3.90 (s, 3H)	[5]
<sup>13</sup> C NMR	CDCl₃	δ 159.1, 146.4, 144.7, 117.9, 111.9, 51.8	[5]
Infrared (IR)	Neat	~1720 cm <sup>-1</sup> (C=O stretch), ~1290, ~1120 cm <sup>-1</sup> (C-O stretch)	[8]
Mass Spectrometry (EI)	-	m/z 126 (M+), 95, 67, 39	[9]

# **Experimental Protocols**

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of **methyl 2-furoate**.

# **Synthesis: Fischer-Speier Esterification**

This protocol describes the synthesis of **methyl 2-furoate** from 2-furoic acid and methanol, a classic example of Fischer-Speier esterification.[1][2]

### Materials:

- · 2-Furoic Acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)
- Saturated Sodium Chloride (NaCl) solution (brine)



- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ethyl acetate
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus, standard glassware.

- In a round-bottom flask, dissolve 2-furoic acid in an excess of methanol (e.g., 5-10 molar equivalents).
- Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of 2-furoic acid) to the solution while stirring.
- Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl 2-furoate.
- Purify the crude product by distillation under reduced pressure to yield pure methyl 2furoate.[10]





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Fischer-Speier Esterification Workflow

# **Determination of Boiling Point (Thiele Tube Method)**

This micro-method is suitable for determining the boiling point of a small quantity of liquid.[4] [11]

#### Materials:

- Methyl 2-furoate
- Thiele tube filled with mineral oil
- Thermometer
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Rubber band or wire for attachment
- Bunsen burner or micro-burner

- Fill the small test tube to about half-full with methyl 2-furoate.[4]
- Place the capillary tube, sealed end up, into the test tube containing the sample.[4]
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.



- Suspend the thermometer and sample assembly in the Thiele tube, making sure the rubber band is above the oil level.[11]
- Gently heat the side arm of the Thiele tube with a small flame.[11]
- Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Once a continuous and rapid stream of bubbles is observed, remove the heat source.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[4]

## **Determination of Density (Pycnometer Method)**

This method provides a precise measurement of the density of a liquid.[10]

#### Materials:

- Methyl 2-furoate
- Pycnometer (a small glass flask with a fitted glass stopper containing a capillary tube)
- Analytical balance (accurate to ±0.0001 g)
- · Distilled water
- Acetone (for cleaning)
- Thermometer

- Thoroughly clean and dry the pycnometer and its stopper.
- Weigh the empty, dry pycnometer and record the mass (m<sub>1</sub>).
- Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary. Ensure there are no air bubbles.



- Equilibrate the filled pycnometer to a constant temperature (e.g., 25 °C) in a water bath and then dry the outside completely.
- Weigh the pycnometer filled with water and record the mass (m2).
- Empty and thoroughly dry the pycnometer.
- Fill the dry pycnometer with **methyl 2-furoate**, following the same procedure as with water.
- Weigh the pycnometer filled with methyl 2-furoate at the same temperature and record the mass (m₃).
- The density of **methyl 2-furoate** is calculated using the formula: Density = [(m<sub>3</sub> m<sub>1</sub>) / (m<sub>2</sub> m<sub>1</sub>)] \* Density of water at the measurement temperature.

## **Determination of Solubility**

This protocol outlines a semi-quantitative method to assess the solubility of **methyl 2-furoate** in various solvents.

### Materials:

- Methyl 2-furoate
- Solvents: Water, Ethanol, Methanol, Diethyl ether, Toluene
- Small test tubes
- · Graduated pipettes or micropipettes
- Vortex mixer

- Add a known volume (e.g., 0.1 mL) of **methyl 2-furoate** to a test tube.
- Add a small, measured volume (e.g., 0.1 mL) of the solvent to be tested.



- Vortex the mixture for 30 seconds and observe for complete dissolution (a single clear phase).
- If the ester dissolves, continue adding the solvent in measured increments (e.g., 0.1 mL)
  until a total of 1.0 mL has been added, observing for any phase separation after each
  addition.
- If the ester does not dissolve initially, continue adding the solvent in increments up to a total of 3 mL, vortexing after each addition.
- Record the solubility as:
  - Soluble: Forms a clear, single phase.
  - Slightly soluble: Partially dissolves, may form a cloudy solution or require a larger volume of solvent.
  - Insoluble: Does not visibly dissolve, forms two distinct layers.

# **Spectroscopic Analysis Protocols**

Sample Preparation:

- Dissolve 5-10 mg of methyl 2-furoate in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition Parameters (typical for a 400 MHz spectrometer):

- Pulse Program: Standard single-pulse (zg30)
- Number of Scans: 8-16
- Relaxation Delay: 1.0 s
- Spectral Width: ~12 ppm



<sup>13</sup>C NMR Acquisition Parameters (typical for a 100 MHz spectrometer):

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30)

• Number of Scans: 1024 or more, depending on concentration

Relaxation Delay: 2.0 s

Spectral Width: ~220 ppm

For a neat liquid sample like **methyl 2-furoate**, the Attenuated Total Reflectance (ATR) or neat liquid on salt plates method can be used.[11]

Procedure (Neat Liquid on Salt Plates):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place one to two drops of **methyl 2-furoate** onto the center of one salt plate.[11]
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.[11]
- Place the "sandwich" of salt plates into the spectrometer's sample holder.
- Acquire a background spectrum of the empty spectrometer.
- Acquire the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.

Direct infusion Electrospray Ionization (ESI) is a suitable method for obtaining the mass spectrum of **methyl 2-furoate**.

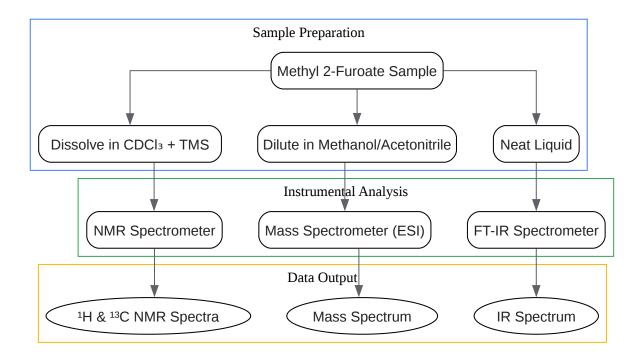
Sample Preparation:

- Prepare a stock solution of methyl 2-furoate in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 μg/mL in the same solvent.

Procedure (Direct Infusion ESI-MS):



- Infuse the diluted sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10  $\mu$ L/min).
- Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]<sup>+</sup> at m/z 127.04 should be observed.



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General Workflow for Spectroscopic Analysis

# **Biological Relevance for Drug Development**

While **methyl 2-furoate** itself is primarily used as a synthetic intermediate and flavoring agent, its structural motif and metabolic products are of interest in drug development.

## **Metabolism to 2-Furoic Acid**



It is anticipated that **methyl 2-furoate** undergoes hydrolysis in vivo, catalyzed by esterase enzymes, to yield methanol and 2-furoic acid. 2-Furoic acid is the primary metabolite and is known to be further metabolized in biological systems. For instance, the bacterium Pseudomonas putida can degrade 2-furoic acid, with the metabolic pathway involving the formation of 2-furoyl-CoA.[4]

# Potential as a Histone Deacetylase (HDAC) Inhibitor Precursor

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are significant targets in cancer therapy.[10][11] Certain short-chain fatty acids and phenolic acid derivatives have been identified as HDAC inhibitors. [11] Given that **methyl 2-furoate** is hydrolyzed to 2-furoic acid, a carboxylic acid with structural similarities to some known HDAC inhibitors, it presents a potential prodrug scaffold. The in-situ generation of 2-furoic acid could lead to localized HDAC inhibition, a desirable characteristic for targeted drug action.



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Potential Metabolic and Signaling Pathway

# Safety and Handling

**Methyl 2-furoate** is classified as a combustible liquid and is harmful if swallowed or in contact with skin. It can cause skin and serious eye irritation.[7] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated area or a fume hood.



## Conclusion

This technical guide provides a detailed compilation of the physicochemical properties of **methyl 2-furoate**, along with comprehensive experimental protocols for their determination. The data and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound in their work. The potential for **methyl 2-furoate** to act as a prodrug for compounds targeting enzymes such as histone deacetylases highlights the importance of understanding its fundamental chemical and biological characteristics.

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